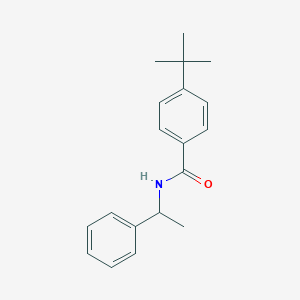

4-tert-butyl-N-(1-phenylethyl)benzamide

Description

4-tert-Butyl-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and an N-(1-phenylethyl) substituent. This compound combines a bulky tert-butyl group, which enhances hydrophobicity and steric hindrance, with a chiral phenylethyl moiety that may influence stereoselective interactions in biological systems.

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

4-tert-butyl-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C19H23NO/c1-14(15-8-6-5-7-9-15)20-18(21)16-10-12-17(13-11-16)19(2,3)4/h5-14H,1-4H3,(H,20,21) |

InChI Key |

CRGCOLKLQRSHFY-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitubercular Activity

Recent studies have identified 4-tert-butyl-N-(1-phenylethyl)benzamide as a potential inhibitor of the polyketide synthase 13 (Pks13) enzyme, which is crucial for the survival of Mycobacterium tuberculosis. In a screening campaign involving over 150,000 compounds, this compound showed promising activity against the enzyme, indicating its potential as a lead compound for developing new antitubercular drugs .

2. Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of benzamide derivatives. By modifying various substituents on the benzamide structure, researchers are investigating how these changes affect biological activity, particularly in targeting adenosine receptors linked to neurological conditions such as Parkinson's disease .

3. Antioxidant Properties

Research has also examined the antioxidant properties of benzamide derivatives, including this compound. These compounds may be effective in protecting cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among benzamide derivatives include substitutions on the benzene ring (e.g., tert-butyl, nitro, methyl) and modifications to the N-substituent (e.g., phenylethyl, thiazolyl, tetrazolyl). These alterations significantly impact physicochemical properties such as solubility, stability, and bioactivity.

Table 1: Molecular Properties of Selected Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-tert-Butyl-N-(1-phenylethyl)benzamide | C₁₉H₂₃NO | 281.40 | tert-Butyl, N-(1-phenylethyl) |

| 4-Methyl-N-(1-phenylethyl)benzamide | C₁₆H₁₇NO | 239.31 | Methyl, N-(1-phenylethyl) |

| 4-tert-Butyl-N-(4-nitrophenyl)benzamide | C₁₇H₁₈N₂O₃ | 298.34 | tert-Butyl, N-(4-nitrophenyl) |

| 4-Acetamido-N-(1-phenylethyl)benzamide | C₁₇H₁₈N₂O₂ | 282.34 | Acetamido, N-(1-phenylethyl) |

| 4-tert-Butyl-N-(1,3-thiazol-2-yl)benzamide | C₁₄H₁₈N₂OS | 262.37 | tert-Butyl, N-(thiazolyl) |

Key Differentiators of this compound

- Chirality: The N-(1-phenylethyl) group introduces a stereocenter, enabling enantioselective interactions absent in non-chiral analogs like 4-tert-butyl-N-(4-nitrophenyl)benzamide .

- Hydrophobicity : The tert-butyl group increases logP values compared to methyl or acetamido derivatives, enhancing blood-brain barrier penetration .

- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, as evidenced by thermogravimetric analysis (TGA) data for related compounds .

Preparation Methods

Synthesis of 4-tert-Butylbenzoyl Chloride

4-tert-Butylbenzoic acid is treated with thionyl chloride () or oxalyl chloride () in anhydrous dichloromethane (DCM) or toluene. The reaction typically proceeds at reflux (40–60°C) for 2–4 hours, yielding 4-tert-butylbenzoyl chloride with >90% conversion. Excess is removed under reduced pressure, and the residue is used directly in the next step.

Coupling with 1-Phenylethylamine

The acid chloride is reacted with 1-phenylethylamine in the presence of a base such as triethylamine () or pyridine to neutralize HCl. The reaction is conducted in DCM or tetrahydrofuran (THF) at 0–25°C for 12–24 hours, achieving yields of 70–85%. This method is scalable but requires careful handling of moisture-sensitive intermediates.

One-Pot Amidation from Nitroalkanes

Johnston et al. developed a novel one-pot amidation protocol using nitroalkanes as precursors, bypassing traditional acid chloride intermediates.

Reaction Mechanism and Conditions

The method employs (2-nitroethyl)benzene as the nitroalkane precursor, which undergoes oxidative decarboxylation in the presence of (S)-1-phenylethan-1-amine, isopentyl nitrite, and sodium nitrite in dimethylformamide (DMF). Key steps include:

-

Nitrolic Acid Formation : Nitroalkanes react with nitrous acid to form nitrolic acids.

-

Decarboxylation : Under basic conditions (), nitrolic acids decompose to carboxylic acids.

-

Amidation : In situ coupling with 1-phenylethylamine using -iodosuccinimide (NIS) as a catalyst under oxygen atmosphere.

Reaction conditions:

This method eliminates the need for isolation of intermediates, enhancing atom economy.

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents offer an efficient alternative for amide bond formation.

Use of EDCl/HOBt System

4-tert-Butylbenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. 1-Phenylethylamine is added dropwise, and the reaction is stirred at 25°C for 12–18 hours. Yields range from 75–80%, with minimal racemization.

HATU-Driven Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) provides superior activation in polar aprotic solvents like dimethylacetamide (DMA). Reactions complete within 6–8 hours at 0°C, achieving yields >85%.

Alternative Pathways and Comparative Analysis

Bromination-Nucleophilic Substitution

A patent describing 4-tert-butyl benzyl chloride synthesis suggests potential adaptation:

-

Chloromethylation : tert-Butylbenzene reacts with formaldehyde and HCl to form 4-tert-butylbenzyl chloride.

-

Oxidation to Acid : Benzyl chloride is oxidized to 4-tert-butylbenzoic acid via potassium permanganate.

-

Amidation : Standard coupling with 1-phenylethylamine.

This route is less direct, with overall yields of ~50%.

Comparative Efficacy of Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acid Chloride | , | Reflux, 12–24 h | 70–85% | |

| One-Pot Amidation | NIS, , O₂ | 25°C, 24 h | 70% | |

| EDCl/HOBt | EDCl, HOBt | 25°C, 12–18 h | 75–80% | |

| HATU | HATU, DIPEA | 0°C, 6–8 h | >85% |

Optimization Challenges and Scalability

-

Purity Concerns : Acid chloride methods may introduce impurities from incomplete chloride formation. Recrystallization from ethanol/water mixtures improves purity.

-

Catalyst Cost : HATU, while efficient, is cost-prohibitive for industrial-scale synthesis. EDCl/HOBt offers a balance of cost and yield.

-

Solvent Selection : DMF and DME are preferred for one-pot methods due to high solubility of intermediates .

Q & A

Q. What are best practices for crystallographic refinement of this compound using SHELX?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.